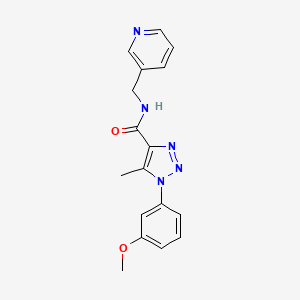
N,N'-di-tert-butyl-1,3-adamantanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-di-tert-butyl-1,3-adamantanedicarboxamide, commonly referred to as ADA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 238-240°C.
Mecanismo De Acción
The mechanism of action of ADA is not fully understood, but it is believed to interact with hydrophobic molecules through van der Waals interactions and hydrogen bonding. This interaction allows ADA to form stable complexes with hydrophobic molecules, such as drugs, and protect them from degradation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ADA. However, studies have shown that ADA is non-toxic and has low cytotoxicity, making it a promising candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ADA is its ability to form stable complexes with hydrophobic molecules, making it a promising candidate for drug delivery applications. However, one of the limitations of ADA is its limited solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of ADA, including:
1. Further investigation of its mechanism of action and interactions with hydrophobic molecules.
2. Development of new synthesis methods to improve the yield and purity of ADA.
3. Exploration of its potential applications in drug delivery, catalysis, and material science.
4. Investigation of its potential toxicity and biocompatibility in vivo.
5. Development of new derivatives of ADA with improved properties and applications.
Conclusion:
In conclusion, N,N'-di-tert-butyl-1,3-adamantanedicarboxamide is a promising compound with potential applications in drug delivery, catalysis, and material science. Its ability to form stable complexes with hydrophobic molecules makes it a promising candidate for drug delivery applications. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
ADA can be synthesized by reacting 1,3-adamantanedicarboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
ADA has been studied for its potential applications in various scientific fields, including drug delivery, catalysis, and material science. In drug delivery, ADA has been used as a carrier for hydrophobic drugs due to its ability to form stable complexes with them. In catalysis, ADA has been shown to be an effective catalyst for various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide. In material science, ADA has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
1-N,3-N-ditert-butyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-17(2,3)21-15(23)19-8-13-7-14(9-19)11-20(10-13,12-19)16(24)22-18(4,5)6/h13-14H,7-12H2,1-6H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVNRQSDCDXLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)


![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
